molecular formula C9H13BrCl2N2 B13652664 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride

Cat. No.: B13652664
M. Wt: 300.02 g/mol
InChI Key: IPQXISUCATYOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H13BrCl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the use of 5-bromo-2-chloropyridine as a starting material, which undergoes a palladium-catalyzed amination reaction with cyclopropylmethylamine . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H13BrCl2N2

Molecular Weight

300.02 g/mol

IUPAC Name

5-bromo-N-(cyclopropylmethyl)pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-3-4-9(12-6-8)11-5-7-1-2-7;;/h3-4,6-7H,1-2,5H2,(H,11,12);2*1H

InChI Key

IPQXISUCATYOEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.